molecular formula C23H22N6O3S2 B11451595 3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

3-methoxy-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B11451595
M. Wt: 494.6 g/mol
InChI Key: FTVYUAUCDCMXRZ-UHFFFAOYSA-N
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Description

3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE is a complex organic compound with a unique structure that includes methoxy, methylphenyl, thiazolyl, carbamoyl, and triazolyl groups

Preparation Methods

The synthesis of 3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid.

Scientific Research Applications

3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE include other triazole and thiazole derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents. The uniqueness of 3-METHOXY-N-{[4-(3-METHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}BENZAMIDE lies in its combination of methoxy, methylphenyl, thiazolyl, carbamoyl, and triazolyl groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H22N6O3S2

Molecular Weight

494.6 g/mol

IUPAC Name

3-methoxy-N-[[4-(3-methylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C23H22N6O3S2/c1-15-5-3-7-17(11-15)29-19(13-25-21(31)16-6-4-8-18(12-16)32-2)27-28-23(29)34-14-20(30)26-22-24-9-10-33-22/h3-12H,13-14H2,1-2H3,(H,25,31)(H,24,26,30)

InChI Key

FTVYUAUCDCMXRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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